molecular formula C11H7F3N4 B2918423 2-(5-(4-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)acetonitrile CAS No. 890094-78-7

2-(5-(4-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)acetonitrile

Cat. No.: B2918423
CAS No.: 890094-78-7
M. Wt: 252.2
InChI Key: BBHMKDTZUOFHFA-UHFFFAOYSA-N
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Description

Historical Development of Trifluoromethylated 1,2,4-Triazole Derivatives

The evolution of trifluoromethylated 1,2,4-triazoles began in the late 20th century, driven by the need to enhance the bioavailability and target selectivity of heterocyclic compounds. Early work focused on antifungal agents, where the trifluoromethyl group was found to improve membrane permeability and reduce oxidative degradation. For example, voriconazole, a second-generation triazole antifungal, demonstrated superior efficacy due to its trifluoromethyl-pyrimidine moiety.

In the 2010s, researchers expanded applications to oncology, synthesizing derivatives such as 1,2,4-triazolylthioacetamides with 3,4,5-trimethoxyphenyl groups. These compounds exhibited nanomolar IC~50~ values against tubulin polymerization, a critical mechanism in anticancer drug design. The trifluoromethyl group’s role in stabilizing ligand-receptor interactions became evident through structure-activity relationship (SAR) studies, which correlated -CF~3~ substitution with improved enzymatic inhibition.

Significance of 2-(5-(4-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)acetonitrile in Current Research

This compound (CAS No. 890094-78-7) has emerged as a key intermediate in synthesizing bioactive molecules. Its molecular formula, C~11~H~7~F~3~N~4~, and weight of 252.20 g/mol reflect a compact structure amenable to modular derivatization. The trifluoromethylphenyl group enhances electron-deficient character, favoring interactions with hydrophobic enzyme pockets, while the acetonitrile moiety serves as a hydrogen bond acceptor (Table 1).

Table 1: Molecular Properties of 2-(5-(4-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)acetonitrile

Property Value
Molecular Formula C~11~H~7~F~3~N~4~
Molecular Weight 252.20 g/mol
Key Functional Groups 1,2,4-Triazole, Trifluoromethyl, Acetonitrile
Pharmacological Role Tubulin inhibition, Kinase modulation

Recent studies highlight its utility in creating combretastatin analogues, which disrupt microtubule dynamics in cancer cells. For instance, hybrid compounds bearing this scaffold inhibited tubulin polymerization at IC~50~ values of 5.9 μM, comparable to clinical candidates like paclitaxel. Additionally, its compatibility with click chemistry enables rapid generation of compound libraries for high-throughput screening.

Pharmacophoric Features of the Triazole-Acetonitrile Hybrid Structure

The pharmacophore of 2-(5-(4-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)acetonitrile comprises three critical elements:

  • 1,2,4-Triazole Core : Facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., tubulin’s colchicine-binding domain). The triazole’s nitrogen atoms participate in hydrogen bonding, enhancing binding affinity.
  • Trifluoromethylphenyl Group : Introduces steric bulk and electron-withdrawing effects, reducing metabolic clearance and improving blood-brain barrier penetration.
  • Acetonitrile Moiety : Acts as a polarizable group that stabilizes dipole-dipole interactions with kinase ATP-binding pockets.

SAR analyses of analogous compounds reveal that substitution at the triazole’s 3-position (acetonitrile attachment) is critical for activity. For example, replacing acetonitrile with bulkier groups diminished tubulin inhibition, underscoring the need for a compact, electronegative substituent. Furthermore, the trifluoromethyl group’s position on the phenyl ring (para-) optimizes spatial alignment with hydrophobic enzyme subpockets, as seen in crystallographic studies of related inhibitors.

Properties

IUPAC Name

2-[3-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N4/c12-11(13,14)8-3-1-7(2-4-8)10-16-9(5-6-15)17-18-10/h1-4H,5H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHMKDTZUOFHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)CC#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)acetonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-(4-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-(4-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound belongs to a broader class of 1,2,4-triazole-3-yl acetonitriles. Key structural analogs include:

  • Methoxyphenyl derivatives : 2-(5-(2-, 3-, or 4-methoxyphenyl)-1H-1,2,4-triazol-3-ylthio)acetonitriles (e.g., compounds 1–4 in ). These feature methoxy groups instead of trifluoromethyl, altering electronic properties and solubility .
  • Phenyl derivatives : Compounds like 2-(4-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile (CAS 77691-67-9) lack electron-withdrawing groups, reducing lipophilicity and chemical stability .

Physicochemical Properties

Compound Substituent Molecular Weight Melting Point (°C) Solubility Key Features
Target compound 4-CF3-phenyl ~297.2* Not reported Moderate in DMSO High lipophilicity, thermal stability
2-(5-(4-Methoxyphenyl)-triazolyl)acetonitrile 4-OCH3-phenyl ~245.3 Not reported High in ethanol Electron-donating, polar
2-(4-Phenyl-triazol-3-yl)acetonitrile Phenyl 184.2 Not reported Low in water Basic triazole reactivity
tert-Butyl derivative (CAS 860612-55-1) 4-(tert-Butyl)phenyl 270.3 Not reported Chloroform Steric hindrance

*Calculated based on formula C11H7F3N3.
Sources: .

Reactivity and Functionalization

  • The nitrile group in the target compound allows further derivatization (e.g., hydrolysis to amides or iminoethers, as described in ) .
  • Methoxyphenyl analogs undergo imidate formation (e.g., 5–9 in ), whereas trifluoromethyl groups resist nucleophilic attack due to strong electron withdrawal .

Research Findings and Key Insights

Electronic Effects : The trifluoromethyl group significantly increases electron deficiency on the triazole ring compared to methoxy or phenyl substituents, enhancing resistance to oxidative degradation .

Biological Potency: Fluorinated triazoles (e.g., patent compounds in ) show superior insecticidal and fungicidal activity compared to non-fluorinated analogs, likely due to improved membrane penetration .

Synthetic Challenges : Introducing trifluoromethyl groups requires specialized reagents (e.g., CF3-containing aryl halides) and anhydrous conditions, increasing synthesis complexity relative to methoxy derivatives .

Biological Activity

The compound 2-(5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)acetonitrile is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H10F3N4C_{12}H_{10}F_3N_4, with a molecular weight of 284.23 g/mol. The trifluoromethyl group is known to enhance lipophilicity and biological activity, making triazole derivatives valuable in medicinal chemistry.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, a related compound showed potent cytotoxicity against various cancer cell lines, with IC50 values ranging from 1.4 to 4.2 µM in the NCI-60 cell panel . The mechanism often involves the inhibition of key cellular pathways that regulate proliferation and survival.

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)Reference
Triazole AHeLa1.2
Triazole BCEM2.5
Triazole CL12103.0

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. A study highlighted that certain triazole derivatives effectively inhibited the growth of multidrug-resistant bacteria. The compounds exhibited synergistic effects when combined with existing antibiotics, significantly lowering the minimum inhibitory concentration (MIC) .

Table 2: Antimicrobial Activity of Triazole Derivatives

CompoundBacteria StrainMIC (µg/mL)Synergistic Effect
Triazole DE. coli32Yes
Triazole EK. pneumoniae16Yes
Triazole FP. aeruginosa>64No

The biological activity of triazoles, including our compound of interest, can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Many triazoles inhibit enzymes crucial for cell cycle progression and survival, such as cyclin-dependent kinases (CDKs).
  • Disruption of Cell Membrane Integrity : Some derivatives affect membrane permeability in bacteria, leading to cell lysis.
  • Induction of Apoptosis : Certain compounds trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

A recent case study involving a series of triazole derivatives demonstrated their efficacy against pancreatic cancer cell lines (SUIT-2, Capan-1, Panc-1). The study reported IC50 values ranging from 5.11 to 10.8 µM for selected compounds . This highlights the potential for developing targeted therapies based on structural modifications.

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